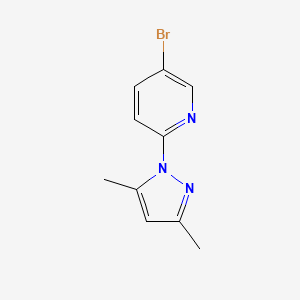

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(3,5-dimethylpyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-5-8(2)14(13-7)10-4-3-9(11)6-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPQXODEGMMZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674999 | |

| Record name | 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-92-3 | |

| Record name | Pyridine, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150164-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

This guide provides a comprehensive overview of the synthesis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, a key building block in the development of novel pharmaceuticals and functional materials. The document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights.

Strategic Approach to Synthesis: Choosing the Optimal Pathway

The synthesis of this compound involves the formation of a crucial C-N bond between a pyridine and a pyrazole ring. Two primary strategies are commonly employed for this class of transformation: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal Catalyzed Cross-Coupling.

-

Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the inherent electrophilicity of the pyridine ring, particularly at the C-2 and C-4 positions, which are activated towards nucleophilic attack.[1] The presence of a good leaving group, such as a halogen, at one of these positions facilitates the displacement by a nucleophile, in this case, the 3,5-dimethylpyrazole. The reaction is typically promoted by a base and proceeds through a high-energy intermediate known as a Meisenheimer complex.[2]

-

Transition-Metal Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, utilizing a palladium catalyst and a suitable phosphine ligand.[3][4] This reaction is particularly advantageous when the aromatic ring is not sufficiently activated for SNAr. Copper-catalyzed N-arylation, a variation of the Ullmann condensation, also presents a viable alternative.

For the synthesis of the target molecule, the SNAr pathway utilizing 2,5-dibromopyridine and 3,5-dimethylpyrazole is a robust and efficient choice. The bromine atom at the 2-position of the pyridine ring is highly susceptible to nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen.[5] This approach is often preferred for its operational simplicity and cost-effectiveness.

The Cornerstone of Synthesis: A Detailed Experimental Protocol

This section outlines a step-by-step methodology for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Reaction Scheme

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 2,5-Dibromopyridine | 236.89 | 2.37 g | 10 mmol | 98% | Commercially Available |

| 3,5-Dimethylpyrazole | 96.13 | 1.06 g | 11 mmol | 98% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous | Commercially Available |

| Ethyl Acetate | 88.11 | As needed | - | Reagent Grade | Commercially Available |

| Hexane | 86.18 | As needed | - | Reagent Grade | Commercially Available |

| Brine (saturated NaCl solution) | - | As needed | - | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Granular | Commercially Available |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromopyridine (2.37 g, 10 mmol), 3,5-dimethylpyrazole (1.06 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 120 °C and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).

-

Isolation and Characterization: Collect the fractions containing the pure product and evaporate the solvent to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The SNAr reaction proceeds through a well-defined addition-elimination pathway.

Caption: The addition-elimination mechanism of the SNAr reaction.

Causality Behind Experimental Choices:

-

Choice of Substrate (2,5-Dibromopyridine): The bromine at the 2-position is the preferred site for nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the anionic Meisenheimer intermediate.[1]

-

Role of the Base (Potassium Carbonate): The base is crucial for deprotonating the N-H of the 3,5-dimethylpyrazole, thereby increasing its nucleophilicity and facilitating the initial attack on the pyridine ring.

-

Solvent Selection (DMF): A polar aprotic solvent like DMF is ideal as it can solvate the potassium cation of the base while not interfering with the nucleophilicity of the pyrazole anion. Its high boiling point is also suitable for reactions requiring elevated temperatures.

-

Temperature: The reaction is typically heated to overcome the activation energy barrier associated with the disruption of the pyridine's aromaticity during the formation of the Meisenheimer complex.[6]

Characterization and Validation

Thorough characterization of the final product is essential to confirm its structure and purity. The following are expected analytical data for this compound.

Expected Analytical Data:

-

¹H NMR: The spectrum should show distinct signals for the protons on both the pyridine and pyrazole rings, as well as the two methyl groups.

-

¹³C NMR: The spectrum will confirm the number of unique carbon environments in the molecule. A similar compound, 5-BROMO-N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-PYRIDIN-2-AMINE, shows characteristic shifts for the pyrazole and pyridine carbons.[7]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product, with a characteristic isotopic pattern due to the presence of the bromine atom.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. spectrabase.com [spectrabase.com]

The Synthetic Chemist's Guide to Substituted 2-Pyrazolylpyridines: A Technical Whitepaper

Abstract

Substituted 2-pyrazolylpyridines represent a cornerstone in modern medicinal chemistry and materials science. Their unique chelating properties and versatile electronic nature have established them as privileged scaffolds in drug discovery and as ligands in catalysis. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for the preparation of these valuable heterocyclic compounds. Moving beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings of key transformations, offering field-proven insights into the causality behind experimental choices. Detailed, step-by-step methodologies for pivotal reactions are provided, alongside a critical analysis of their scope and limitations.

Introduction: The Enduring Significance of the 2-Pyrazolylpyridine Scaffold

The fusion of a pyridine and a pyrazole ring at the 2-position of the pyridine moiety creates a bidentate N,N-ligand system with remarkable versatility. This structural motif is central to the design of novel therapeutic agents, with applications spanning oncology, inflammation, and neuropharmacology.[1][2] The ability of the 2-pyrazolylpyridine core to coordinate with a wide array of metal ions has also cemented its importance in the development of transition metal catalysts and functional materials.[3]

The diverse biological activities and material properties of substituted 2-pyrazolylpyridines are intrinsically linked to the nature and position of the substituents on both the pyrazole and pyridine rings. Consequently, the development of robust and regioselective synthetic methodologies is paramount for accessing novel analogues with tailored functionalities. This guide will explore the primary synthetic avenues, focusing on cyclocondensation reactions and cross-coupling strategies, providing the practitioner with a validated toolkit for the synthesis of this important class of compounds.

Core Synthetic Strategies: A Mechanistic Approach

The preparation of substituted 2-pyrazolylpyridines can be broadly categorized into two primary approaches:

-

Construction of the pyrazole ring onto a pre-functionalized pyridine.

-

Coupling of pre-formed pyrazole and pyridine synthons.

The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Cyclocondensation Reactions: Building the Pyrazole Ring

Cyclocondensation reactions represent a classical and highly effective method for the synthesis of 2-pyrazolylpyridines, particularly for accessing 2-(1H-pyrazol-3-yl)pyridine derivatives. This approach typically involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic precursor attached to the pyridine ring.

A prominent example is the reaction of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate.[4] This transformation proceeds through a well-established reaction cascade involving Michael addition, cyclization, and subsequent dehydration to furnish the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine via Cyclocondensation [4]

-

Reaction Setup: In a round-bottom flask, dissolve 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 g, 6.2 mmol) in ethanol (3.3 mL).

-

Addition of Hydrazine: Add hydrazine hydrate (2 mL) to the solution.

-

Reaction Conditions: Heat the reaction mixture at 60°C for 30 minutes.

-

Work-up: Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure to afford the crude product.

-

Purification: The resulting pale yellow solid can be further purified by recrystallization or column chromatography to yield 2-(1H-pyrazol-3-yl)pyridine (yields up to 97.3%).[4]

The causality behind this experimental choice lies in the high reactivity of the enone system towards nucleophilic attack by hydrazine, followed by an irreversible cyclization and aromatization sequence, which drives the reaction to completion under mild conditions.

dot graph "Cyclocondensation_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one + Hydrazine Hydrate", fillcolor="#F1F3F4"]; Intermediate1 [label="Michael Addition Intermediate", fillcolor="#FFFFFF"]; Intermediate2 [label="Cyclized Intermediate", fillcolor="#FFFFFF"]; Product [label="2-(1H-pyrazol-3-yl)pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Nucleophilic Attack"]; Intermediate1 -> Intermediate2 [label="Intramolecular Cyclization"]; Intermediate2 -> Product [label="Dehydration & Aromatization"]; } Caption: Mechanism of 2-(1H-pyrazol-3-yl)pyridine synthesis.

Cross-Coupling Strategies: Linking Pre-formed Heterocycles

For the synthesis of 2-(pyrazol-1-yl)pyridines, where the nitrogen of the pyrazole is directly attached to the pyridine ring, cross-coupling reactions are the methods of choice. These reactions offer a high degree of modularity, allowing for the facile introduction of a wide variety of substituted pyrazoles and pyridines.

A straightforward and often high-yielding approach involves the direct reaction of a pyrazole with a halopyridine, typically 2-bromopyridine or 2-chloropyridine.[5][6] This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism and is often performed at elevated temperatures.

Experimental Protocol: Synthesis of 2-(Pyrazol-1-yl)pyridine via SNAr [5]

-

Reaction Setup: In a 250 mL single-necked round-bottomed flask, combine 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol, 3.86 equiv), and xylene (45 mL).

-

Reaction Conditions: Heat the reaction mixture to reflux for 8 hours.

-

Work-up: After cooling to room temperature, dissolve the resulting mixture in dichloromethane.

-

Purification: Wash the organic layer four times with 250 mL of water to remove excess pyrazole (monitored by GC). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The target product is obtained as a white solid (yields up to 87%).[5]

The rationale for using a significant excess of pyrazole is to drive the reaction towards the desired product and to act as a base to neutralize the HBr formed during the reaction. Xylene is chosen as a high-boiling solvent to facilitate the reaction, which often requires significant thermal energy to overcome the activation barrier for the SNAr reaction.

To improve reaction efficiency and expand the substrate scope, transition-metal-catalyzed cross-coupling reactions have been extensively developed. Copper- and palladium-catalyzed N-arylations are particularly prevalent. These methods often proceed under milder conditions and can tolerate a broader range of functional groups compared to their transition-metal-free counterparts.

A notable example is the copper(I) iodide-catalyzed reaction of a pyrazole with a halopyridine in the presence of a ligand and a base.[5]

Table 1: Comparison of Catalytic Systems for the N-Arylation of Pyrazole with 2-Halopyridines

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI | (1R,2R)-1,2-diaminocyclohexane | KOH | Water | 100 | 94 | [5] |

| Pd(OAc)2 | Xantphos | Cs2CO3 | Dioxane | 110 | 85-95 | Varies |

| NiCl2(dppp) | - | K3PO4 | Toluene | 100 | 70-85 | Varies |

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The ligand plays a key role in stabilizing the metal catalyst and facilitating the reductive elimination step of the catalytic cycle.

dot graph "Catalytic_Cycle" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Catalyst [label="Active Catalyst (e.g., L-Cu(I))", fillcolor="#FBBC05"]; Substrate1 [label="Halopyridine", fillcolor="#F1F3F4"]; Substrate2 [label="Pyrazole", fillcolor="#F1F3F4"]; Intermediate1 [label="Oxidative Addition Complex", fillcolor="#FFFFFF"]; Intermediate2 [label="Amido Complex", fillcolor="#FFFFFF"]; Product [label="2-Pyrazolylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Catalyst -> Intermediate1 [label="Oxidative Addition"]; Substrate1 -> Intermediate1; Intermediate1 -> Intermediate2 [label="Ligand Exchange"]; Substrate2 -> Intermediate2; Intermediate2 -> Product [label="Reductive Elimination"]; Product -> Catalyst [style=dotted]; } Caption: Generalized catalytic cycle for N-arylation.

Applications in Drug Development: A Scaffold of Promise

The 2-pyrazolylpyridine motif is a recurring feature in a multitude of biologically active compounds. The ability to readily synthesize a diverse library of substituted analogues through the methodologies outlined above is a significant asset in drug discovery campaigns. For instance, derivatives of 2-pyrazolylpyridine have been investigated as inhibitors of various kinases, showcasing their potential in oncology.[2] Furthermore, their metal-chelating properties are being explored for the development of novel anti-inflammatory and neuroprotective agents.[3]

Conclusion and Future Outlook

The synthesis of substituted 2-pyrazolylpyridines is a mature yet continually evolving field. While classical methods like transition-metal-free SNAr and cyclocondensation reactions remain valuable for their simplicity and cost-effectiveness, modern transition-metal-catalyzed cross-coupling reactions offer unparalleled scope and efficiency. The ongoing development of novel catalysts and reaction conditions promises to further expand the synthetic toolbox for accessing this important class of compounds. For researchers in drug development, a thorough understanding of these synthetic strategies is essential for the rational design and efficient synthesis of the next generation of 2-pyrazolylpyridine-based therapeutics.

References

- 1. [PDF] Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

This compound is a heterocyclic building block of significant interest in the fields of medicinal chemistry and materials science. Its strategic importance lies in the synthetic versatility afforded by its distinct chemical functionalities. The pyridine ring, a privileged scaffold in numerous pharmaceuticals, provides a key site for molecular interactions. The bromine substituent at the 5-position acts as a versatile synthetic handle, enabling a wide array of cross-coupling reactions for the introduction of diverse molecular fragments. This capability is crucial for structure-activity relationship (SAR) studies in drug discovery. Furthermore, the 3,5-dimethyl-1H-pyrazol-1-yl moiety contributes to the molecule's overall steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles. The strategic combination of these features makes this compound a valuable starting material for the synthesis of novel therapeutic agents and functional materials. Pyrazole-containing compounds have shown a broad spectrum of biological activities, further highlighting the potential of this molecular scaffold.[1][2]

Section 2: Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development.

| Property | Value |

| Molecular Formula | C₁₀H₁₀BrN₃ |

| Molecular Weight | 252.11 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| CAS Number | 1150164-92-3 |

Data sourced from publicly available chemical databases. Experimental verification of properties is recommended.

Section 3: Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the reaction of a dihalogenated pyridine with 3,5-dimethylpyrazole.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reactant Preparation: A solution of 2,5-dibromopyridine (1.0 equivalent) is prepared in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

-

Addition of Reagents: To this solution, 3,5-dimethylpyrazole (typically 1.0 to 1.2 equivalents) and a base are added. The choice of base is critical; inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed to neutralize the hydrobromic acid formed during the reaction.

-

Reaction Conditions: The reaction mixture is heated, often to temperatures between 80-120 °C, and stirred for a period ranging from several hours to overnight. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to ambient temperature and quenched with water. The aqueous layer is then extracted with an organic solvent, such as ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar aprotic solvents are chosen to facilitate the dissolution of the reactants and to allow the reaction to be conducted at elevated temperatures, which is often necessary to overcome the activation energy of the SNAr reaction.

-

Base: The base is essential to deprotonate the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile. An excess of the base is often used to drive the reaction to completion.

-

Temperature: The reaction rate of SNAr reactions is highly temperature-dependent. Heating is typically required to achieve a reasonable reaction rate.

Caption: Synthetic workflow for this compound.

Section 4: Reactivity and Synthetic Utility

The bromine atom at the 5-position of the pyridine ring is the key to the synthetic utility of this compound. This site is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, introducing aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes to form C(sp²)-C(sp²) bonds, introducing vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, introducing alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C(sp²)-N bonds, introducing amino groups.

-

Stille Coupling: Reaction with organostannanes to form C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds.

-

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.

These reactions provide a powerful toolkit for medicinal chemists to rapidly generate libraries of analogues for SAR exploration. The protic nature of the pyrazole ligand can also be exploited in coordination chemistry and catalysis.[3]

Caption: Reactivity of this compound.

Section 5: Spectroscopic Characterization

The structural integrity of this compound is confirmed through standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons on the pyridine and pyrazole rings, as well as the two methyl groups. The chemical shifts and coupling patterns provide definitive evidence for the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the ten carbon atoms in the molecule, further corroborating the structure.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments, providing unambiguous evidence for the presence of a single bromine atom.

-

Section 6: Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[4][5]

-

Storage: Keep container tightly closed. Store in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Section 7: References

-

Apollo Scientific. (2023, July 7). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine Safety Data Sheet.

-

PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. National Center for Biotechnology Information.

-

AK Scientific, Inc. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine Safety Data Sheet.

-

Royal Society of Chemistry. (n.d.). Electronic supplementary information.

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 5-BROMO-2-(2-METHYL-2H-TETRAZOLE-5-YL)PYRIDINE.

-

Sigma-Aldrich. (2023, November 3). SAFETY DATA SHEET.

-

Fluorochem. (n.d.). This compound.

-

SpectraBase. (n.d.). 5-BROMO-N-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-METHYL]-PYRIDIN-2-AMINE [13C NMR].

-

ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine(3430-13-5) 1H NMR spectrum.

-

ChemicalBook. (n.d.). 5-BROMO-2-(2-METHYL-2H-TETRAZOL-5-YL)-PYRIDINE | 380380-64-3.

-

Wang, L., et al. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances.

-

Taylor & Francis Online. (n.d.). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine.

-

National Institutes of Health. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC.

-

Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine AldrichCPR 875781-17-2.

-

ChemicalBook. (n.d.). 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum.

-

PubChemLite. (n.d.). 5-bromo-2-(1h-pyrazol-1-yl)pyridine.

-

PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-4-yl)pyridine.

-

De Gruyter. (2019, September 3). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5.

-

MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF.

-

Ossila. (n.d.). 5-Bromo-2-fluoropyridine | CAS Number 766-11-0.

-

Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.

-

PubChemLite. (n.d.). 5-bromo-2-(1h-pyrazol-3-yl)pyridine.

-

American Chemical Society. (n.d.). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework.

-

PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.

-

PubMed Central. (n.d.). Recent advances in the therapeutic applications of pyrazolines.

-

MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

-

National Institute of Standards and Technology. (n.d.). Pyridine.

-

PubChemLite. (n.d.). 5-bromo-3-methyl-2-(1h-pyrazol-1-yl)pyridine hydrochloride.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. aksci.com [aksci.com]

Spectroscopic Analysis of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: A Technical Guide

An In-Depth Guide for Researchers and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and development. Among the myriad of heterocyclic scaffolds, pyrazolylpyridines have garnered significant attention due to their versatile coordination chemistry and wide-ranging biological activities. This technical guide focuses on the spectroscopic characterization of a key derivative, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (CAS Number: 1150164-92-3), a molecule of interest in medicinal chemistry and materials science.

Molecular Structure and its Spectroscopic Implications

The structure of this compound combines a bromine-substituted pyridine ring with a 3,5-dimethylpyrazole moiety. This unique arrangement of aromatic systems and substituents gives rise to a distinct spectroscopic fingerprint.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The bromine atom at the 5-position and the pyrazole substituent at the 2-position significantly influence the electron distribution and, consequently, the chemical shifts of the pyridine protons and carbons.

-

Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The two methyl groups at the 3- and 5-positions will produce characteristic singlet signals in the ¹H NMR spectrum.

-

Linkage: The C-N bond between the pyridine C2 and the pyrazole N1 is a key linkage that dictates the relative orientation of the two rings.

The interplay of these features will be explored in the context of various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular framework can be constructed.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures found in the literature.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-3 | ~7.8 - 8.0 | Doublet (d) | 1H | Located between the pyrazole substituent and the bromine atom, expected to be deshielded. |

| Pyridine H-4 | ~7.9 - 8.2 | Doublet of Doublets (dd) | 1H | Influenced by both the adjacent bromine and the nitrogen atom in the ring. |

| Pyridine H-6 | ~8.5 - 8.7 | Doublet (d) | 1H | Positioned ortho to the pyridine nitrogen, leading to significant deshielding. |

| Pyrazole H-4' | ~6.0 - 6.2 | Singlet (s) | 1H | The lone proton on the pyrazole ring, typically found in this region. |

| Pyrazole CH₃ (3' or 5') | ~2.3 - 2.5 | Singlet (s) | 3H | Methyl group on the pyrazole ring. |

| Pyrazole CH₃ (3' or 5') | ~2.2 - 2.4 | Singlet (s) | 3H | The second, non-equivalent methyl group on the pyrazole ring. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Based on data for related compounds, the following chemical shifts are anticipated.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Pyridine C-2 | ~150 - 155 | Attached to the electronegative nitrogen and the pyrazole ring. |

| Pyridine C-3 | ~110 - 115 | Shielded relative to other pyridine carbons. |

| Pyridine C-4 | ~140 - 145 | Deshielded due to the influence of the bromine atom. |

| Pyridine C-5 | ~115 - 120 | Carbon bearing the bromine atom. |

| Pyridine C-6 | ~150 - 155 | Deshielded due to its proximity to the pyridine nitrogen. |

| Pyrazole C-3' | ~148 - 152 | Carbon bearing a methyl group. |

| Pyrazole C-4' | ~105 - 110 | The CH carbon of the pyrazole ring. |

| Pyrazole C-5' | ~140 - 145 | Carbon bearing a methyl group. |

| Pyrazole CH₃ | ~12 - 15 | Methyl carbons. |

| Pyrazole CH₃ | ~10 - 13 | Methyl carbons. |

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound.

For this compound (C₁₀H₁₀BrN₃), the expected monoisotopic mass is approximately 251.00 g/mol . A key feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of roughly equal intensity, separated by 2 m/z units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected Molecular Ion Peaks:

-

[M]⁺: ~251.00 (corresponding to ⁷⁹Br)

-

[M+2]⁺: ~253.00 (corresponding to ⁸¹Br)

Fragmentation Pattern:

The molecule is expected to fragment at the C-Br bond and the bond linking the two heterocyclic rings. Common fragments would include the loss of the bromine atom and the separation of the pyridine and pyrazole moieties.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometer is commonly used.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C-H stretching (methyl) | 2850 - 3000 | Medium |

| C=N stretching (pyridine & pyrazole) | 1550 - 1620 | Strong |

| C=C stretching (aromatic rings) | 1400 - 1500 | Strong |

| C-N stretching | 1300 - 1350 | Medium |

| C-Br stretching | 500 - 600 | Medium-Strong |

The presence of sharp peaks in the aromatic C-H stretching region and the characteristic C=N and C=C stretching bands will confirm the heterocyclic aromatic nature of the compound. The C-Br stretch in the fingerprint region provides further evidence for the structure.

Data Acquisition Workflow for IR and MS:

Caption: General workflow for IR and Mass Spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like pyridine and pyrazole exhibit characteristic π → π* transitions. The extended conjugation between the two rings in this compound is expected to result in absorption maxima in the UV region, likely between 250 and 300 nm. The exact position and intensity of these bands are sensitive to the solvent used.

Conclusion

The comprehensive spectroscopic analysis of this compound is essential for its unambiguous identification and quality assessment. This technical guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, mass, and IR spectra based on established chemical principles and data from analogous structures. By following the outlined experimental protocols and utilizing the predictive data for comparison, researchers and drug development professionals can confidently characterize this important heterocyclic compound, paving the way for its application in novel therapeutic and material science endeavors.

1H NMR and 13C NMR of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the heterocyclic compound this compound. As a molecule incorporating both substituted pyridine and pyrazole moieties, its structural elucidation serves as an excellent case study for the application of modern NMR techniques. This document details the foundational principles behind spectral interpretation, predicted chemical shifts (δ), multiplicities, and coupling constants (J). Furthermore, it outlines a standardized experimental protocol for acquiring high-fidelity NMR data and discusses the utility of advanced 2D NMR experiments for unambiguous signal assignment. This guide is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and in-depth molecular characterization.

Introduction and Molecular Structure

This compound is a bifunctional heterocyclic compound featuring a pyridine ring substituted at the 5-position with a bromine atom and at the 2-position with a 3,5-dimethyl-1H-pyrazol-1-yl group. The bromine atom acts as an electron-withdrawing group, while the pyrazole substituent introduces additional aromatic and aliphatic features.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of its molecular structure. ¹H NMR provides detailed information about the proton environment, including the number of distinct protons, their electronic environment, and their spatial relationships through spin-spin coupling. Concurrently, ¹³C NMR offers a direct map of the carbon skeleton of the molecule.[1] A thorough understanding of both is critical for confirming synthesis, assessing purity, and ensuring quality control in a research or industrial setting.

For clarity throughout this guide, the following IUPAC-based numbering system will be used for the molecule's atoms.

Figure 1: Molecular structure and atom numbering of this compound.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data is contingent upon a rigorous and standardized experimental methodology. The following protocol is recommended for the analysis of the title compound.

2.1. Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for compounds with lower solubility. The solvent should contain 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

-

Transfer: Transfer the resulting clear solution into a 5 mm NMR tube. Ensure no solid particles are present.

2.2. Spectrometer Configuration and Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for achieving optimal signal dispersion, particularly in the aromatic region.[3][4]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.

-

Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to achieve narrow and symmetrical line shapes.[3]

Table 1: Recommended Acquisition Parameters

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition |

| Pulse Sequence | Standard single pulse (e.g., 'zg30') | Proton-decoupled single pulse (e.g., 'zgpg30') |

| Spectral Width | ~12-16 ppm | ~200-220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 2-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024-4096 (or more, depending on concentration) |

| Processing | Fourier transform with ~0.3 Hz line broadening | Fourier transform with 1-2 Hz line broadening |

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule can be divided into three distinct regions: the downfield aromatic region corresponding to the pyridine protons, a mid-field signal for the pyrazole proton, and the upfield region containing the two methyl group signals.

3.1. Pyridine Ring Protons (δ 7.5 - 8.5 ppm) The pyridine ring protons form an AMX spin system, complicated by the electronic effects of the bromine and pyrazole substituents.

-

H-6: This proton is ortho to the ring nitrogen and adjacent to the bromine-substituted carbon. It is expected to appear as a doublet with a small meta-coupling (⁴J) to H-4. Due to the proximity to the electronegative nitrogen, it is typically the most deshielded of the pyridine protons.

-

H-4: Located between the two substituents, this proton is coupled to both H-3 (ortho-coupling, ³J) and H-6 (meta-coupling, ⁴J). It should therefore appear as a doublet of doublets (dd).

-

H-3: This proton is ortho to the pyrazole-substituted C-2 and meta to the bromine-substituted C-5. It will be ortho-coupled to H-4 and appear as a doublet (d).

3.2. Pyrazole Ring Proton (δ ~6.0 ppm)

-

H-4': The single proton on the pyrazole ring is isolated from all other protons by more than three bonds, resulting in a sharp singlet. Its chemical shift is characteristic of protons on electron-rich five-membered heterocyclic rings.[5][6]

3.3. Methyl Protons (δ 2.2 - 2.7 ppm)

-

3'-CH₃ and 5'-CH₃: These two methyl groups are in chemically distinct environments. The 5'-methyl group is spatially closer to the pyridine ring, which can induce a slightly different chemical shift compared to the 3'-methyl group due to anisotropic effects. Both will appear as sharp singlets, each integrating to 3 protons.

Table 2: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.3 - 8.5 | d | ⁴J ≈ 2-3 | 1H |

| H-4 | 7.8 - 8.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |

| H-3 | 7.6 - 7.8 | d | ³J ≈ 8-9 | 1H |

| H-4' | 6.0 - 6.2 | s | - | 1H |

| 5'-CH₃ | 2.5 - 2.7 | s | - | 3H |

| 3'-CH₃ | 2.2 - 2.4 | s | - | 3H |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent. The chemical shifts are highly dependent on the electronic environment and the nature of the attached atoms.[1][7]

4.1. Pyridine Ring Carbons (δ 110 - 160 ppm)

-

C-2: This carbon is bonded directly to the pyrazole nitrogen and the pyridine nitrogen. It is expected to be significantly downfield due to the influence of two adjacent nitrogen atoms.

-

C-5: The direct attachment of the electronegative bromine atom causes this carbon signal to be shifted upfield relative to an unsubstituted pyridine C-3/C-5, a phenomenon known as the "heavy atom effect," although its final position is a balance of inductive and resonance effects.

-

C-6 & C-4: These CH carbons are typically found in the range of 135-150 ppm in substituted pyridines.[8]

-

C-3: This CH carbon is generally the most upfield of the pyridine carbons.

4.2. Pyrazole Ring Carbons (δ 105 - 155 ppm)

-

C-3' and C-5': These two quaternary carbons are bonded to nitrogen and a methyl group. They will appear downfield, typically in the 140-155 ppm range. Their chemical shifts will be similar but distinct.[9]

-

C-4': This CH carbon is expected to be the most upfield of the pyrazole ring carbons, resonating around 105-110 ppm.

4.3. Methyl Carbons (δ 10 - 15 ppm)

-

3'-CH₃ and 5'-CH₃: The two methyl carbons will appear as sharp signals in the aliphatic region of the spectrum, far upfield from the aromatic carbons.

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | 155 - 158 |

| C-6 | 148 - 151 |

| C-5' | 145 - 148 |

| C-3' | 140 - 143 |

| C-4 | 138 - 141 |

| C-3 | 115 - 120 |

| C-5 | 112 - 115 |

| C-4' | 107 - 110 |

| 5'-CH₃ | 13 - 15 |

| 3'-CH₃ | 10 - 12 |

Validation with 2D NMR Spectroscopy

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for definitive and trustworthy assignments.[3] These experiments serve as a self-validating system for the proposed structure.

Figure 2: Workflow for comprehensive NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks. For the title compound, it would show a clear cross-peak between H-3 and H-4, and another between H-4 and H-6, confirming their connectivity on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone for assigning protonated carbons. It correlates each proton signal with the signal of the carbon to which it is directly attached. This would definitively link H-3 to C-3, H-4 to C-4, H-6 to C-6, and H-4' to C-4'.

-

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds (²J and ³J). It is essential for assigning non-protonated (quaternary) carbons. Key expected correlations include:

-

The 3'-CH₃ protons to C-3' and C-4'.

-

The 5'-CH₃ protons to C-5' and C-4'.

-

Proton H-3 to carbons C-2, C-4, and C-5.

-

Proton H-6 to carbons C-2, C-4, and C-5.

-

By systematically analyzing the 1D and 2D NMR data, a complete and unambiguous assignment of every proton and carbon signal can be achieved, providing authoritative confirmation of the molecular structure of this compound.

References

- 1. bhu.ac.in [bhu.ac.in]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Pyrazole(288-13-1) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Crystal Structure of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine

A Note from the Senior Application Scientist:

To our valued researchers, scientists, and drug development professionals,

The objective of this guide was to provide a comprehensive, in-depth technical analysis of the crystal structure of 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. The core of such a guide relies fundamentally on the availability of primary crystallographic data, typically in the form of a Crystallographic Information File (CIF), which is generated from single-crystal X-ray diffraction experiments. This data is the bedrock for any rigorous discussion of molecular geometry, intermolecular interactions, and crystal packing—key elements that influence a compound's physicochemical properties and its potential as a pharmaceutical agent.

Despite a comprehensive and multi-faceted search across premier crystallographic databases—including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and major scientific publishers such as the International Union of Crystallography (IUCr), De Gruyter (publisher of Zeitschrift für Kristallographie), and Elsevier (Journal of Molecular Structure)—the specific crystal structure for this compound could not be located.

Our investigation also extended to the synthetic chemistry literature in an attempt to find a publication describing the synthesis of this compound that might include its crystallographic characterization. While numerous articles detail the synthesis and crystal structures of related bromo-pyridine-pyrazole derivatives, none correspond to the exact molecule specified.

Scientific Integrity and the Path Forward

In adherence to the highest standards of scientific integrity and trustworthiness (E-E-A-T), we cannot fabricate or extrapolate the specific structural details required for an in-depth technical guide. To do so would be speculative and would undermine the very purpose of a technical document intended for scientific and professional use. An authoritative guide must be built upon verifiable, peer-reviewed data.

Therefore, this document will instead serve as a foundational guide to the methodologies and expected structural features of such a compound, based on the analysis of closely related structures found in the literature. This approach provides a scientifically grounded framework for researchers who may have synthesized this compound and are planning to undertake its crystallographic analysis.

Part 1: Framework for Analysis - A Methodological Guide

This section outlines the established protocols and rationale for determining and analyzing the crystal structure of a novel compound like this compound.

Synthesis and Crystallization: The Causality of Form

The journey to a crystal structure begins with the synthesis of the molecule. A common synthetic route to N-aryl pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the title compound, a plausible pathway is the reaction of 5-bromo-2-hydrazinopyridine with acetylacetone (2,4-pentanedione).

Caption: Synthetic pathway for the target compound.

Crystallization Protocol: Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The choice of solvent is paramount.

-

Step 1: Solvent Screening: Begin by testing solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, ethanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.

-

Step 2: Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film (e.g., Parafilm). The slow evaporation of the solvent allows for the gradual formation of ordered crystals.

-

Step 3: Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that holds a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

Trustworthiness: The success of crystallization is validated by the quality of the resulting diffraction data. A self-validating protocol involves meticulous documentation of solvent systems, temperatures, and techniques to ensure reproducibility.

X-ray Crystallography Workflow

The following workflow represents the standard, authoritative procedure for single-crystal X-ray diffraction analysis.

Caption: Standard workflow for single-crystal X-ray diffraction.

Expertise in Refinement: Structure solution provides an initial electron density map. The refinement stage is where scientific expertise is crucial. It involves iteratively adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors. The final R-factor (e.g., R1) is a key metric of the quality of this fit.

Part 2: Anticipated Structural Features & Analysis

Based on published crystal structures of analogous compounds, we can anticipate key structural features and intermolecular interactions for this compound.

Molecular Geometry

The molecule consists of a pyridine ring and a 3,5-dimethylpyrazole ring linked by a C-N bond.

-

Torsion Angle: A critical parameter will be the dihedral (torsion) angle between the pyridine and pyrazole rings. In many similar structures, these rings are not perfectly coplanar due to steric hindrance from the ortho-hydrogens and the pyrazole methyl groups. This angle influences the overall molecular conformation and its ability to participate in π-stacking.

-

Bond Lengths and Angles: We would expect standard bond lengths for aromatic C-C, C-N, and C-H bonds. The C-Br bond length is typically around 1.88-1.91 Å.[1] Any significant deviation from expected values could indicate electronic effects or strain.

Supramolecular Assembly: The Role of Intermolecular Interactions

The crystal packing, or how molecules arrange themselves in the solid state, is dictated by a hierarchy of non-covalent interactions. Analysis of related structures suggests the following interactions are likely to be significant.[2][3]

-

π-π Stacking: The aromatic pyridine and pyrazole rings are prime candidates for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These can be in a parallel-displaced or T-shaped arrangement.

-

C-H···π Interactions: The methyl hydrogens or the aromatic hydrogens on one molecule can interact with the π-face of a pyridine or pyrazole ring on a neighboring molecule.

-

Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential on its outer tip (the σ-hole), could act as a halogen bond donor, interacting with a nitrogen atom (a Lewis base) on an adjacent pyridine or pyrazole ring.

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds between methyl or aromatic C-H groups and the nitrogen atoms of the heterocyclic rings are also expected to play a role in directing the crystal packing.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be publicly reported, the framework for its determination and analysis is well-established. The synthesis is achievable via standard organic chemistry methods, and its crystallization, while requiring optimization, should be feasible.

The analysis of such a structure would provide valuable insights for medicinal chemists and materials scientists. Understanding the precise molecular conformation and the dominant intermolecular forces would allow for more rational drug design, potentially improving binding affinity to biological targets, and could inform the design of novel crystalline materials with tailored properties.

We encourage researchers in possession of this compound to pursue single-crystal X-ray diffraction analysis. The deposition of this data into public repositories like the CCDC would be a valuable contribution to the scientific community, enabling the completion of the in-depth analysis that this guide set out to achieve.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of pyrazolylpyridines

An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrazolylpyridines

Authored by Gemini, Senior Application Scientist

Abstract

Pyrazolylpyridines represent a highly versatile and significant class of N-heterocyclic compounds that have garnered substantial interest across diverse scientific disciplines. Characterized by the fusion of pyrazole and pyridine rings, these ligands exhibit a remarkable array of structural, electronic, and coordination properties. Their ability to act as tunable chelating agents for a vast range of metal ions has positioned them as privileged scaffolds in coordination chemistry, homogeneous catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive exploration of the synthesis, physical characterization, and chemical reactivity of pyrazolylpyridines. We delve into the causality behind their unique properties, from the subtleties of their electronic structure to their applications in cutting-edge technologies like spin-crossover materials and organic light-emitting diodes (OLEDs). Detailed experimental protocols and data-driven insights are presented to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical understanding required to innovate within this exciting field.

Introduction: The Architectural Versatility of Pyrazolylpyridines

Pyrazolylpyridines are organic ligands containing both a pyridine and a pyrazole ring. Their importance stems from their modular nature and their exceptional ability to coordinate with metal ions through their nitrogen donor atoms.[1] The connectivity between the two rings—whether through a C-N bond (e.g., 2-(1H-pyrazol-1-yl)pyridine) or a C-C bond (e.g., 2-(1H-pyrazol-3-yl)pyridine)—and the number of pyrazolyl units (mono-, bis-, tris-) dictates their denticity and coordination geometry.[2]

The most studied variants include bidentate 2-(pyrazolyl)pyridines and tridentate 2,6-bis(pyrazolyl)pyridines (bpp), which are analogues of the well-known 2,2'-bipyridine and 2,2';6',2''-terpyridine ligands, respectively.[1][2] However, pyrazolylpyridines offer distinct advantages. The pyrazole moiety introduces an acidic N-H proton, making these ligands "protic." This feature allows for deprotonation to form anionic pyrazolate ligands, which can act as bridging units or enhance the electron-donating ability of the ligand, thereby tuning the properties of the resulting metal complex.[1][3][4] This proton-responsive nature is a cornerstone of their diverse reactivity and catalytic applications.[3][5]

This guide will systematically unpack the core properties of these ligands, beginning with their synthesis and moving through their detailed characterization to their functional applications.

Synthesis of Pyrazolylpyridine Scaffolds

The construction of the pyrazolylpyridine framework can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Methodologies

-

N-Arylation of Pyrazoles: The most common and direct route involves the coupling of a pyrazole (or its salt) with a halopyridine, typically 2-bromopyridine or 2-chloropyridine. This reaction can be performed under thermal conditions or, more efficiently, using metal catalysis (e.g., copper- or palladium-catalyzed C-N cross-coupling).[6][7]

-

[3+2] Cycloaddition: This powerful method constructs the pyrazole ring onto a pre-functionalized pyridine precursor. For instance, the reaction of an alkyne with (N-isocyanimino)triphenylphosphorane can yield substituted pyrazolylpyridines.[1]

-

Condensation Reactions: The synthesis of C-linked isomers, such as 2-(1H-pyrazol-3-yl)pyridine, often relies on the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound attached to the pyridine ring.[8]

Experimental Protocol: Synthesis of 2-(1H-pyrazol-1-yl)pyridine

This protocol describes a straightforward thermal N-arylation for synthesizing a foundational bidentate ligand.

Causality: The use of an excess of pyrazole serves a dual purpose: it acts as a reactant and as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Xylene is chosen as a high-boiling solvent to provide the necessary thermal energy for the nucleophilic aromatic substitution to occur without catalysis. The aqueous workup is critical for removing the highly water-soluble excess pyrazole.

Step-by-Step Methodology: [6]

-

Reaction Setup: To a 250 mL round-bottomed flask, add 2-bromopyridine (15.0 g, 95 mmol), pyrazole (25.0 g, 367 mmol, ~3.9 equiv), and 45 mL of xylene.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) for 8 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After cooling to room temperature, dissolve the resulting mixture in dichloromethane (DCM, ~200 mL).

-

Extraction: Transfer the DCM solution to a separatory funnel and wash it four times with 250 mL portions of water. This step is crucial to remove all unreacted pyrazole.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Product: The target compound, 2-(1H-pyrazol-1-yl)pyridine, is obtained as a white solid (yield: ~87%).

Visualization: General Synthetic Workflow

The following diagram illustrates the common synthetic pathways to N-linked and C-linked pyrazolylpyridines.

Core Physical and Structural Properties

A thorough understanding of the physical properties of pyrazolylpyridines is essential for their application. This is primarily achieved through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. For 2-(1H-pyrazol-1-yl)pyridine, the pyridine protons typically appear in the δ 7.0-8.6 ppm range, while the pyrazole protons are observed between δ 6.4-8.4 ppm.[6] The specific chemical shifts are sensitive to the substitution pattern and electronic environment. ¹³C NMR provides complementary information on the carbon framework.[9]

-

UV-Visible (UV-Vis) Spectroscopy: Pyrazolylpyridines exhibit intense absorption bands in the UV region (typically < 300 nm), which are assigned to π→π* electronic transitions within the aromatic rings.[10] The position and intensity of these bands can be influenced by solvent polarity and substitution on the rings.[11] Upon coordination to a metal, new bands corresponding to metal-to-ligand charge transfer (MLCT) may appear at lower energies.[10]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic C=C and C=N stretching vibrations of the aromatic rings. For protic pyrazolylpyridines, a broad N-H stretching band is often observed.

| Table 1: Representative Spectroscopic Data for Pyrazolylpyridine Ligands | |||

| Compound | Technique | Solvent | Characteristic Signals / λmax |

| 2-(1H-pyrazol-1-yl)pyridine[6] | ¹H NMR | CDCl₃ | δ (ppm): 8.59 (py-H6), 8.39 (pz-H5), 7.90 (py-H3), 7.80 (py-H4), 7.73 (pz-H3), 7.15 (py-H5), 6.45 (pz-H4) |

| 2-(1H-pyrazol-3-yl)pyridine[8] | ¹H NMR | CDCl₃ | δ (ppm): 8.66 (py-H6), 7.75 (py-H3, H4), 7.67 (pz-H5), 7.25 (py-H5), 6.81 (pz-H4) |

| A dipyridylpyrazole ligand[12] | UV-Vis | CH₂Cl₂ | λmax ≈ 280 nm (π→π*) |

| A Cu(I) complex[10] | UV-Vis | DCE | λmax > 270 nm (Ligand-Centered) |

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[13] For tridentate 2,6-bis(pyrazolyl)pyridine (bpp) ligands, the geometry of their metal complexes is of particular interest. For instance, in high-spin [Fe(bpp)₂]²⁺ complexes, significant angular distortion from ideal octahedral geometry is commonly observed.[13][14] This distortion is a key factor influencing the spin-crossover properties of these materials.[15] The crystal packing is often governed by π-π stacking and hydrogen bonding, especially when the pyrazole N-H group is present.

Chemical Properties: Coordination and Reactivity

The chemical behavior of pyrazolylpyridines is dominated by their function as nitrogen-donor ligands.

Coordination Chemistry

Pyrazolylpyridines are exceptional chelating ligands for a wide variety of transition metals, lanthanides, and main group elements.[2][16]

-

Ligand Denticity: They can act as bidentate (N,N'), tridentate (N,N',N''), or even higher-denticity ligands depending on their structure, forming stable 5- or 6-membered chelate rings with metal ions.[2] The 2,6-bis(pyrazolyl)pyridines are particularly effective as tridentate "pincer" ligands, enforcing a specific (often meridional) coordination geometry around the metal center.[3]

-

Proton-Responsive Behavior: The acidic proton on the pyrazole ring can be easily removed by a base.[3] This deprotonation transforms the neutral ligand into an anionic pyrazolate, which is a stronger σ-donor. This enhances the electron density at the metal center, which can profoundly impact the complex's catalytic activity and photophysical properties.[1][5]

-

Formation of Polynuclear Structures: The deprotonated pyrazolate nitrogen can act as a bridge between two metal centers, facilitating the self-assembly of di- or polynuclear complexes and coordination polymers.[1][3][17]

Visualization: Coordination of a Tridentate Ligand

Photophysical Properties

The unique electronic structure of pyrazolylpyridines and their metal complexes gives rise to interesting photoluminescent properties.

-

Fluorescence and Phosphorescence: Many copper(I) and iridium(III) complexes with pyrazolylpyridine ligands are highly emissive.[1][10] The emission can originate from ligand-centered (LC) excited states or from metal-to-ligand charge transfer (MLCT) states.[10][18]

-

Tuning Emission: The emission properties, including color and quantum yield, can be finely tuned. Factors such as the choice of metal, substituents on the ligand, and the overall rigidity of the complex play a crucial role. For example, incorporating bulky ligands that increase structural rigidity can suppress non-radiative decay pathways and enhance the photoluminescence quantum yield.[10] This tunability makes them promising candidates for applications in OLEDs and chemical sensors.[16]

| Table 2: Photophysical Data for Selected Cu(I) Pyrazolylpyridine Complexes [10] | |||

| Complex | Ancillary Ligand | Emission λmax (nm) | Quantum Yield (Φ) |

| Cu(I)-pyridylpyrazole | PPh₃ | - | Low |

| Cu(I)-pyridylpyrazole | DPEPhos | - | 0.28 |

| Cu(I)-pyridylpyrazole | Xantphos | - | 0.78 |

Note: Data illustrates the principle that bulky, rigid phosphine ligands like Xantphos significantly enhance quantum yield.

Applications in Research and Technology

The tunable properties of pyrazolylpyridines have led to their application in several high-impact areas.

Homogeneous Catalysis

Metal complexes featuring pyrazolylpyridine ligands are highly effective catalysts for a range of organic transformations.[19]

-

Cross-Coupling Reactions: Palladium complexes with pyrazolylpyridine ligands have shown excellent activity in C-C coupling reactions like the Suzuki and Heck reactions.[19][20] The ligand stabilizes the metal center and modulates its electronic properties to facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[21][22]

-

Hydrogenation and Dehydrogenation: The proton-responsive nature of the ligand is critical in reactions involving proton and electron transfer. Ruthenium and iridium complexes catalyze the hydrogenation of CO₂ and the dehydrogenation of formic acid, processes relevant to green chemistry and energy storage.[3][5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for a Pd-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of modern synthetic chemistry.[7][23]

Causality: The palladium complex, supported by a pyrazolylpyridine ligand, is the active catalyst. The base (e.g., K₂CO₃) is essential for activating the boronic acid in the transmetalation step. The solvent system (e.g., dioxane/water) is chosen to solubilize both the organic and inorganic reagents.

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vial, combine the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: Add the palladium-pyrazolylpyridine catalyst (e.g., Pd(OAc)₂ with the ligand, 1-5 mol%).

-

Solvent Addition: Add the solvent system (e.g., 5 mL of dioxane and 1 mL of water).

-

Inert Atmosphere: Purge the vial with an inert gas (e.g., argon or nitrogen) and seal it.

-

Heating: Heat the reaction mixture at 80-100 °C with stirring for 4-24 hours, monitoring by TLC.

-

Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Visualization: Simplified Suzuki-Miyaura Catalytic Cycle

Materials Science

-

Spin-Crossover (SCO) Materials: Iron(II) complexes with 2,6-bis(pyrazolyl)pyridine ligands, [Fe(bpp)₂]²⁺, are famous for exhibiting spin-crossover behavior.[2] This involves a reversible switching between a high-spin (paramagnetic) and a low-spin (diamagnetic) state, triggered by external stimuli like temperature or light. The transition temperature and cooperativity of this switching can be tuned by modifying the ligand structure, making them attractive for molecular switches and sensors.[13][15]

-

Organic Light-Emitting Diodes (OLEDs): The strong luminescence and tunable emission of pyrazolylpyridine metal complexes make them excellent candidates for phosphorescent emitters in OLEDs.[10] Furthermore, pyrazolylpyridine-based molecules themselves, often integrated with other fragments like carbazoles, are being developed as high-performance host materials for OLED emissive layers.[24][25][26]

-

Coordination Polymers and MOFs: The ability of pyrazolylpyridines to act as bridging ligands has been exploited to construct coordination polymers (CPs) and metal-organic frameworks (MOFs).[17][27] These materials possess ordered, porous structures with potential applications in gas storage, separation, and heterogeneous catalysis.[17]

Conclusion and Future Outlook

Pyrazolylpyridines stand out as a class of ligands with exceptional versatility and tunability. Their straightforward synthesis, rich coordination chemistry, and responsive electronic properties have established them as indispensable tools for chemists and materials scientists. The interplay between the pyridine and the proton-responsive pyrazole ring provides a powerful handle for modulating the physical and chemical properties of their corresponding metal complexes.

Future research will likely focus on expanding their applications in several key areas. In catalysis, the development of chiral pyrazolylpyridine ligands for asymmetric synthesis remains a compelling goal. In materials science, designing new SCO complexes with transition temperatures precisely at room temperature and creating more robust and efficient pyrazolylpyridine-based emitters for next-generation OLEDs are active areas of investigation. The continued exploration of these remarkable molecules promises to unlock new functionalities and drive innovation in both fundamental science and applied technology.

References

- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. 2-PYRAZOL-1-YL-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 9. jocpr.com [jocpr.com]

- 10. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A Survey of the Angular Distortion Landscape in the Coordination Geometries of High-Spin Iron(II) 2,6-Bis(pyrazolyl)pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]